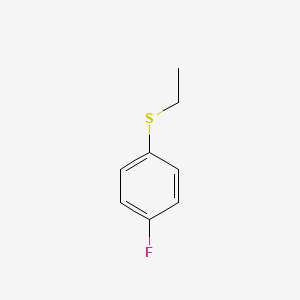

Benzene, 1-(ethylthio)-4-fluoro-

Description

Benzene, 1-(ethylthio)-4-fluoro- is a fluorinated aromatic compound featuring an ethylthio (-S-CH₂CH₃) substituent at the para position relative to a fluorine atom. The ethylthio group introduces steric bulk and electron-donating properties via sulfur’s lone pairs, while the fluorine atom exerts an electron-withdrawing inductive effect.

Properties

CAS No. |

2924-75-6 |

|---|---|

Molecular Formula |

C8H9FS |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-ethylsulfanyl-4-fluorobenzene |

InChI |

InChI=1S/C8H9FS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |

InChI Key |

ZWXGNGNLEAAUST-UHFFFAOYSA-N |

SMILES |

CCSC1=CC=C(C=C1)F |

Canonical SMILES |

CCSC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Benzene Derivatives: One common method involves the nucleophilic substitution of a benzene derivative. For instance, starting with 1-bromo-4-fluorobenzene, the ethylthio group can be introduced using sodium ethylthiolate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

From Thiol Derivatives: Another method involves the reaction of 4-fluorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for yield and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the ethylthio group, using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens with appropriate catalysts for halogenation.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Ethylthio derivatives with reduced sulfur.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Studied for its reactivity and stability in various chemical environments.

Biology and Medicine:

- Potential applications in drug design due to its aromatic structure and functional groups.

- Investigated for its interactions with biological molecules and potential therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Explored for its use in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-(ethylthio)-4-fluoro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ethylthio group can act as a nucleophile or electrophile, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Benzene, 1-(ethylthio)-4-fluoro- with structurally related para-fluorobenzenes differing in substituents:

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Withdrawing Effects: The ethylthio group donates electrons via resonance, activating the ring toward electrophilic substitution at the ortho/para positions. This contrasts with nitro (-NO₂) or bromine (-Br) substituents, which deactivate the ring . Fluorine’s inductive withdrawal slightly offsets the ethylthio group’s electron donation, creating a balanced electronic environment .

Biological Activity :

- In benzofuran derivatives, 4-fluoro substituents on benzene rings were associated with weaker SIRT2 inhibition (IC₅₀ = 43.93–51.42 µM) compared to bromine (IC₅₀ = 17.76–20.14 µM) or methoxy groups . This suggests fluorine’s electronegativity may reduce binding affinity in certain enzymatic contexts.

Physical Properties :

- Ethylthio-substituted compounds typically exhibit higher boiling points than smaller substituents (e.g., -F, -CH₃) due to increased molecular weight and sulfur’s polarizability. For example, Benzene, 4-fluoro-1-methyl-2-nitro- has a boiling point of ~411.5 K , while ethylthio analogs are expected to exceed this.

- Crystal packing in fluoro-substituted benzenes often involves weak C–H···π or halogen bonding interactions, which the ethylthio group may disrupt due to its bulk .

Key Research Findings

Substituent Hierarchy in Bioactivity :

In SIRT2 inhibitors, substituent potency follows CH₃OCO- > CH₃O- > CN- > Br- > F-, highlighting fluorine’s unfavorable impact in this context .

Crystal Engineering :

Fluoro-substituted benzenes exhibit dihedral angles up to 44.41° between aromatic rings in crystal structures, a feature that ethylthio groups may alter due to steric demands .

Reactivity Trends : Bromine and nitro substituents enhance electrophilic substitution at meta positions, while ethylthio groups direct reactivity to ortho/para positions .

Q & A

Q. How are reference samples and data archived to meet EPA regulatory standards?

- Methodological Answer :

- Sample Storage : Preserve reference samples in inert containers at -20°C, with documented chain-of-custody .

- Data Archiving : Maintain original records, certified copies, and metadata in GLP-compliant repositories for 10+ years .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.